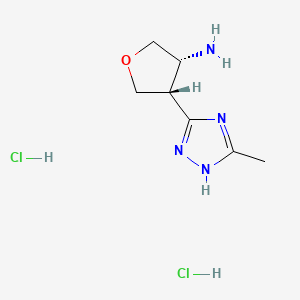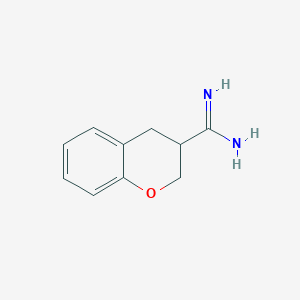
Zolimidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of zolimidine hydrochloride involves several key steps:
C–S Bond Formation: This step involves the formation of a carbon-sulfur bond.
C–N Bond Formation via C–H Activation: This step involves the formation of a carbon-nitrogen bond through the activation of a carbon-hydrogen bond.
S–O Bond Formation and Subsequent Derivatization: This step involves the formation of a sulfur-oxygen bond and subsequent chemical modifications.
Dehydrogenative Heteroannulation: This step involves the formation of the imidazo[1,2-a]pyridine ring through a dehydrogenative process.
Ortoleva-King-Type Synthesis: This step involves a specific type of cyclization reaction.
Dehydrogenative Cyclocondensation: This step involves the condensation of molecules with the removal of hydrogen.
One-Pot Synthesis Reactions: This step involves the synthesis of zolimidine in a single reaction vessel.
Oxidative Cross-Coupling Reactions: This step involves the coupling of two molecules through an oxidative process.
Oxidative Cyclocondensation: This step involves the condensation of molecules through an oxidative process
Análisis De Reacciones Químicas
Zolimidine hydrochloride undergoes various types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Dehydrogenative Heteroannulation: This reaction involves the formation of the imidazo[1,2-a]pyridine ring through a dehydrogenative process.
Cyclocondensation: This reaction involves the condensation of molecules with the formation of a ring structure
Aplicaciones Científicas De Investigación
Zolimidine hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of imidazo[1,2-a]pyridines.
Biology: It is used in studies related to its gastroprotective properties and its effects on the gastrointestinal system.
Medicine: It has been used in the treatment of peptic ulcers and gastroesophageal reflux disease.
Industry: It is used in the development of new drugs and therapeutic agents
Mecanismo De Acción
The exact mechanism of action of zolimidine hydrochloride is not fully understood. it is known to exert its gastroprotective effects by interacting with the gastric mucosa and reducing the production of gastric acid. It may also have anti-inflammatory properties that contribute to its therapeutic effects .
Comparación Con Compuestos Similares
Zolimidine hydrochloride is similar to other imidazo[1,2-a]pyridine-based drugs, such as:
Zolpidem: A hypnotic drug used to treat insomnia.
Alpidem: An anxiolytic drug.
Necopidem: A sedative and anxiolytic drug.
Saripidem: A sedative and anxiolytic drug.
Olprinone: A drug used to treat acute heart failure.
Minodronic Acid: A drug used to treat osteoporosis
This compound is unique due to its specific gastroprotective properties and its use in the treatment of peptic ulcers and gastroesophageal reflux disease.
Propiedades
Número CAS |
449-75-2 |
|---|---|
Fórmula molecular |
C14H13ClN2O2S |
Peso molecular |
308.8 g/mol |
Nombre IUPAC |
2-(4-methylsulfonylphenyl)imidazo[1,2-a]pyridine;hydrochloride |
InChI |
InChI=1S/C14H12N2O2S.ClH/c1-19(17,18)12-7-5-11(6-8-12)13-10-16-9-3-2-4-14(16)15-13;/h2-10H,1H3;1H |
Clave InChI |
GZWDKGZNTUWBEC-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]cyclobutan-1-aminedihydrochloride](/img/structure/B13589488.png)



![N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13589525.png)




